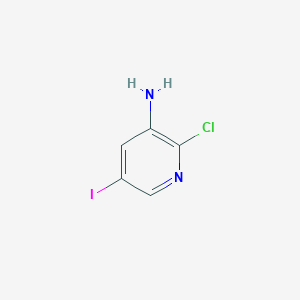

2-Chloro-5-iodopyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKQIWYGYUILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363841 | |

| Record name | 3-Amino-2-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426463-09-4 | |

| Record name | 2-Chloro-5-iodo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 426463-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Reactivity Profile of 2 Chloro 5 Iodopyridin 3 Amine

Electronic Effects of Chlorine, Iodine, and Amine Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2-Chloro-5-iodopyridin-3-amine is modulated by the combined electronic contributions of its substituents. Each group exerts both inductive and resonance (mesomeric) effects, which either withdraw or donate electron density, thereby influencing the nucleophilicity and electrophilicity of the aromatic system.

The net result of these competing effects is a pyridine ring that is highly polarized. The strong electron-donating amine group counteracts the deactivating effects of the halogens and the ring nitrogen to some extent, but the primary reactivity is often dictated by the specific properties of the carbon-halogen bonds.

| Substituent | Position | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -NH₂ (Amine) | C-3 | -I (Weakly Withdrawing) | +M (Strongly Donating) | Activating |

| -Cl (Chloro) | C-2 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating |

| -I (Iodo) | C-5 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating |

Dual Role as a Nucleophile (Amine) and Electrophile (Halogenated Sites)

This compound exhibits notable dual reactivity, functioning as both a nucleophile and an electrophile depending on the reaction conditions and reagents.

Nucleophilic Character: The primary site of nucleophilicity is the amine group. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers (electrophiles). masterorganicchemistry.com This allows the molecule to participate in reactions such as acylation, alkylation, and condensation reactions to form amides, secondary amines, and imines, respectively. The nucleophilicity of the amine is somewhat tempered by the electron-withdrawing effects of the adjacent chloro group and the pyridine ring nitrogen, but it remains a significant feature of the molecule's reactivity profile.

Electrophilic Character: The electrophilic sites are the carbon atoms bonded to the halogens (C-2 and C-5). The pyridine ring is inherently electron-poor (π-deficient), a characteristic that is intensified by the strong inductive electron withdrawal from the chlorine and iodine atoms. galchimia.com This polarization makes the C-2 and C-5 positions susceptible to attack by strong nucleophiles, potentially leading to nucleophilic aromatic substitution (SNAr) reactions. More significantly, these carbon-halogen bonds are the primary sites for oxidative addition in metal-catalyzed cross-coupling reactions, where the carbon atom acts as an electrophile toward a low-valent metal center. wikipedia.org

Influence of Substituent Position on Reaction Pathways and Selectivity

The specific arrangement of substituents at the 2, 3, and 5 positions creates a distinct pattern of reactivity and allows for high regioselectivity in synthetic transformations. This is most evident in palladium-catalyzed cross-coupling reactions.

The reactivity of aryl halides in such reactions is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker (approx. 272 kJ/mol) than the C-Cl bond (approx. 400 kJ/mol). Consequently, a Pd(0) catalyst will selectively undergo oxidative addition into the C-I bond at the C-5 position under conditions where the C-Cl bond at the C-2 position remains intact. nobelprize.orglibretexts.org This differential reactivity is a cornerstone of its synthetic utility, enabling sequential functionalization. For instance, a Suzuki, Sonogashira, or Heck reaction can be performed selectively at the C-5 position, and a second, different coupling reaction can then be carried out at the C-2 position under more forcing conditions. Research on nickel-catalyzed reactions with 2-chloro-5-iodopyridine (B1352245) has also shown excellent chemoselectivity, with coupling occurring exclusively at the iodo-position. acs.org

Reaction Mechanism Elucidation for Key Transformations

Palladium-catalyzed cross-coupling reactions are among the most powerful transformations for this molecule. The mechanism of the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, serves as an illustrative example of the molecule's reactivity.

The catalytic cycle proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. Due to the lower bond energy, the catalyst selectively inserts into the C-I bond at the C-5 position of the pyridine ring. This step forms a square planar Pd(II) intermediate. nobelprize.org

Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) forms a boronate complex. This complex then transfers its organic group (R) to the palladium center, displacing the iodide ligand. This step results in a new diorganopalladium(II) intermediate. libretexts.org

Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyridyl group and the R group) attached to the palladium. nobelprize.org This forms the desired C-C bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

This mechanism highlights the highly selective nature of the reaction, driven by the inherent electronic and bond-energy differences between the two halogenated sites on the molecule.

Stereochemical Considerations in Derivatives

While this compound itself is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. Stereochemistry can be introduced into its products through several strategies:

Coupling with Chiral Partners: The molecule can be coupled with an enantiomerically pure organometallic or organoboron reagent. In such a case, the chirality of the final product is derived directly from the chiral coupling partner.

Asymmetric Catalysis: A more sophisticated approach involves the use of a chiral catalyst to induce stereoselectivity. For example, in a nickel-catalyzed asymmetric reductive cross-coupling, the C-5 iodide can react with a prochiral α-chloronitrile in the presence of a nickel catalyst bearing a chiral ligand (e.g., a PHOX-type ligand). acs.org The chiral ligand creates a chiral environment around the metal center, directing the coupling to occur with a preference for one enantiomer, thereby producing an enantioenriched α,α-disubstituted nitrile. acs.org This method establishes a new stereocenter adjacent to the pyridine ring.

Post-Modification of the Amine Group: The amine group can be functionalized with a chiral auxiliary or reacted with reagents that introduce a new stereocenter, providing another avenue for creating chiral derivatives.

These strategies demonstrate how an achiral building block like this compound can be elaborated into complex, stereochemically defined molecules.

Advanced Applications in Chemical and Biological Research

Applications in Medicinal Chemistry and Drug Discovery

The utility of 2-Chloro-5-iodopyridin-3-amine in medicinal chemistry is extensive, serving as a foundational scaffold for the synthesis of novel therapeutic agents. Its structural features are pivotal in the design and development of compounds targeting a range of biological processes.

This compound is a key intermediate in the synthesis of a multitude of complex pharmaceutical compounds. The presence of multiple reaction sites—the chloro and iodo substituents, and the amino group—allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and diazotization. This versatility enables medicinal chemists to construct intricate molecular architectures. For instance, it serves as a precursor for the synthesis of fused heterocyclic systems, which are prevalent in many clinically used drugs. The reactivity of the halogen atoms can be selectively manipulated, with the iodo group being more susceptible to certain coupling reactions, such as Suzuki and Sonogashira couplings, while the chloro group can be targeted under different reaction conditions. This differential reactivity is instrumental in the stepwise construction of complex molecules.

The pyridine (B92270) nucleus is a common motif in a vast number of biologically active compounds. By using this compound as a starting material, researchers have developed numerous derivatives with a wide spectrum of therapeutic applications. The ability to introduce various substituents at the 2, 3, and 5-positions of the pyridine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules. This targeted modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce off-target effects. The exploration of derivatives of this compound has led to the identification of lead compounds in various therapeutic areas, demonstrating its importance in the drug discovery pipeline.

Derivatives of this compound have been the subject of enzyme kinetics and inhibition studies to elucidate their mechanism of action and therapeutic potential. While specific kinetic data for the parent compound is not extensively reported, its derivatives have shown significant inhibitory activity against various enzymes. For example, pyridine carboxamide derivatives have been investigated as urease inhibitors, with some compounds exhibiting potent activity.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | Urease | 1.07 ± 0.043 | Not specified |

| Pyridine 2-yl-methylene hydrazine carboxamide | Urease | 2.18 ± 0.058 | Not specified |

These studies are crucial for understanding the structure-activity relationships (SAR) of these compounds and for optimizing their design to achieve higher potency and selectivity. The data from such studies guide the development of more effective enzyme inhibitors for therapeutic use.

The 2-aminopyridine (B139424) scaffold, a core component of this compound, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The amino group of the scaffold can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The chloro and iodo substituents provide vectors for the introduction of various side chains that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.

While specific examples of neurological drugs directly synthesized from this compound are not extensively detailed in the literature, the broader class of pyridine derivatives has shown significant promise in the treatment of central nervous system (CNS) disorders. The pyridine ring is a privileged scaffold in CNS drug discovery due to its ability to cross the blood-brain barrier and interact with various neurological targets. The development of neuroprotective agents from substituted pyridines is an active area of research, and the unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel CNS-active compounds.

The search for novel antiviral and antiproliferative agents is a continuous effort in medicinal chemistry. Pyridine derivatives have historically been a rich source of compounds with these biological activities. The structural framework of this compound provides a versatile platform for the synthesis of new chemical entities with the potential to inhibit viral replication or curb the proliferation of cancer cells. The introduction of different functional groups onto this scaffold can lead to compounds that interfere with various cellular processes essential for viral life cycles or tumor growth. Research in this area is ongoing, with numerous studies exploring the synthesis and biological evaluation of novel pyridine-based compounds as potential antiviral and antiproliferative therapies.

In the development of new pharmaceutical products, the use of well-characterized reference standards is crucial for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products. This compound is commercially available from various chemical suppliers, often with a certificate of analysis that details its purity and identity. This availability makes it suitable for use as a reference standard in analytical method development and validation. It can be used to identify and quantify impurities in drug substances or to calibrate analytical instruments. The use of such reference standards is a regulatory requirement in the pharmaceutical industry to guarantee the safety and efficacy of medicines.

Probes for Metabolic and Pharmacokinetic Investigations using Deuterated Analogs

In modern drug discovery, understanding a compound's metabolic fate and pharmacokinetic (PK) profile is critical. One advanced strategy to modulate these properties is "precision deuteration," which involves replacing specific hydrogen atoms with their heavier isotope, deuterium. This substitution can significantly impact the metabolic stability of a molecule without altering its fundamental pharmacological activity. nih.gov

While this compound is a precursor for various bioactive molecules, specific research detailing the synthesis and application of its deuterated analogs as metabolic or pharmacokinetic probes is not extensively documented in publicly available literature. However, given its role as a synthetic building block, it represents a potential candidate for deuteration in the broader effort to enhance the metabolic stability of the final drug products derived from it.

Contributions to Non-Opioid Analgesic Research

The global opioid crisis has intensified the search for effective, non-addictive pain management solutions. fullerton.edu Research into non-opioid analgesics explores a variety of molecular targets and chemical structures to alleviate pain without the significant risks associated with opioids. nih.govnih.gov One area of investigation includes the development of novel heterocyclic compounds, with pyridine-based structures being a recurring motif in medicinal chemistry. nih.gov

N-substituted aminohydroxypyridines, for example, have been synthesized and evaluated as potential non-opioid analgesic agents. nih.gov The structural framework of this compound, featuring a reactive amine group and two distinct halogen atoms on a pyridine ring, makes it a versatile precursor for generating diverse molecular libraries. These libraries can be screened for activity against various pain-related biological targets. The chloro and iodo groups offer differential reactivity for cross-coupling reactions, allowing for the systematic introduction of different chemical moieties to explore structure-activity relationships (SAR).

Although direct synthesis of a commercial non-opioid analgesic from this compound is not documented in the available research, its utility as a chemical intermediate provides a potential pathway for the discovery of new non-opioid drug candidates.

Development of WDR5 Antagonists

WD repeat-containing protein 5 (WDR5) has emerged as a significant therapeutic target in oncology. nih.gov WDR5 is a scaffolding protein that plays a crucial role in gene regulation by mediating protein-protein interactions. nih.gov It is essential for the activity of the MLL1 histone methyltransferase complex and is also required for the recruitment of the MYC oncoprotein to a subset of its target genes. google.comresearchgate.net The disruption of the WDR5-MLL1 or WDR5-MYC interaction with small-molecule inhibitors is considered a promising strategy for treating certain cancers, especially MLL-rearranged leukemias. nih.govgoogle.com

Research into WDR5 inhibitors has led to the discovery of several classes of small molecules that bind to specific sites on the protein, such as the "WIN-site" or the "WBM-site". nih.gov Current potent inhibitors often belong to classes such as imidazole (B134444) or isoquinolinone derivatives. nih.govgoogle.com A review of the patent literature indicates that while significant progress has been made, the chemical diversity of potent scaffolds remains a challenge. nih.gov

Based on available scientific and patent literature, this compound has not been identified as a key precursor or fragment in the reported synthesis of current WDR5 antagonists. The development in this area has primarily focused on other heterocyclic systems to achieve high-affinity binding to the target protein. nih.govgoogle.com

Applications in Agrochemical Research

Precursor Role in the Synthesis of Agrochemicals

The pyridine ring is a core structural component in a multitude of modern agrochemicals, including herbicides, insecticides, and fungicides. chemicalbook.comresearchgate.net Halogenated and substituted pyridines like this compound are highly valued as intermediates in the synthesis of these active ingredients. myskinrecipes.com The specific arrangement of functional groups on the ring allows for controlled, regioselective reactions to build more complex and potent molecules.

The presence of chloro, iodo, and amine groups on this compound provides multiple synthetic handles for chemists. These sites can be selectively functionalized through various organic reactions, such as nucleophilic substitution, diazotization, and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). myskinrecipes.com This versatility enables its use as a foundational building block for a wide array of agrochemical products. For instance, trifluoromethylpyridines, which can be synthesized from halogenated pyridine precursors, are a key motif in many commercially successful agrochemicals. semanticscholar.org

| Functional Group | Potential Reaction Type | Resulting Structure | Application Relevance |

|---|---|---|---|

| Amine (-NH₂) | Amidation / Diazotization | Forms amides or allows replacement with other groups | Introduction of new side chains to modulate biological activity |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution / Cross-Coupling | Links to aryl, alkyl, or other functional groups | Core strategy for building complex pesticide molecules |

| Iodo (-I) | Cross-Coupling (e.g., Suzuki, Sonogashira) | Highly reactive site for forming C-C or C-N bonds | Enables efficient construction of the final agrochemical scaffold |

Impact on the Efficacy of Pest Control and Crop Protection Agents

By serving as a precursor, this compound allows for the precise incorporation of a chloro-iodo-pyridine scaffold into the final product. This specific halogenation pattern can be critical for the biological activity of the resulting pesticide or herbicide. For example, research on 2-phenylpyridine (B120327) derivatives has shown that certain compounds can exhibit 100% inhibition against pests like Mythimna separata (armyworm). nih.gov The development of such effective agents relies on the availability of versatile and functionalized starting materials like this compound to create novel and effective crop protection solutions. myskinrecipes.com

Contributions to Material Science

In the field of material science, heterocyclic compounds are sometimes used as monomers or additives in the synthesis of polymers and novel organic materials. chemicalbook.com The incorporation of such structures can impart desirable properties, including enhanced thermal stability, improved electrical conductivity, or specific chemical resistance.

While the broader class of substituted pyridines has applications in this area, there is no specific information in the reviewed literature detailing the use of this compound in material science. Research in this domain has noted the use of a related isomer, 2-Chloro-3-iodopyridin-4-amine, in the synthesis of advanced materials. chemicalbook.com However, the distinct structural differences between these isomers mean that their properties and potential applications are not interchangeable. Therefore, the contribution of this compound to material science is not established based on the available data.

Broader Biological Studies

In biological research, this compound is primarily valued as a scaffold for the synthesis of more complex, biologically active molecules. Its structure provides a template for creating derivatives that can be used to investigate biological processes and establish relationships between molecular structure and function.

This compound is a key intermediate for generating molecular probes designed to interact with specific biological targets. The differential reactivity of its functional groups allows for sequential, site-selective modifications. For example, the more labile iodo group can be replaced via a Suzuki or Sonogashira coupling reaction to introduce a large, complex substituent, while the chloro and amine groups remain available for subsequent reactions.

This synthetic flexibility is crucial for developing molecules that can probe biological systems. A similar building block, 2-chloro-5-iodopyrimidine, has been used as an intermediate in the synthesis of selective inhibitors for enzymes like phosphodiesterase type 5 (PDE-V) and prostaglandin (B15479496) E synthetase (PGES-1) chemicalbook.com. By analogy, this compound can be used to construct libraries of compounds aimed at specific enzymes or receptors, allowing researchers to investigate their roles in various biological pathways.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an excellent starting point for SAR exploration due to its multiple, distinct functional groups. Each part of the molecule can be systematically modified to observe the resulting effect on biological efficacy.

Amine Group: Can be acylated, alkylated, or converted into other functional groups to probe its role in hydrogen bonding or as a basic center.

Chloro Group: As an electron-withdrawing group, it modifies the electronics of the pyridine ring. It can be substituted via nucleophilic aromatic substitution to introduce new functionalities.

Table 2: Functional Group Contributions to SAR Studies

| Functional Group | Potential Role in Biological Interaction | Utility in Synthetic Modification |

|---|---|---|

| Pyridine Nitrogen | Hydrogen bond acceptor, coordination with metal ions in enzymes. | Can be protonated or quaternized to alter solubility and charge. |

| 3-Amine Group | Hydrogen bond donor/acceptor. | Site for acylation, alkylation, or diazotization. |

| 2-Chloro Group | Electron-withdrawing, participates in dipole interactions. | Can be substituted via SNAr reactions. |

By creating a series of derivatives where each of these sites is altered, researchers can map out the structural requirements for a desired biological effect, such as inhibiting a specific enzyme or blocking a receptor.

The development of new antimicrobial agents is a critical area of research. Halogenated heterocyclic compounds are a well-established class of molecules with potential antimicrobial activity. This compound provides a robust scaffold for synthesizing novel derivatives for antimicrobial screening.

The general strategy involves using the reactive iodo and amine groups to introduce diverse side chains, which can modulate the compound's lipophilicity, steric profile, and electronic properties to enhance interaction with microbial targets. For instance, studies on other 2-aminopyridine derivatives have shown that specific substitutions can lead to potent activity against Gram-positive bacteria, including S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL nih.gov. Research on quinoline (B57606) derivatives has also shown that halogenated compounds often exhibit greater antimicrobial activity researchgate.net.

Based on these principles, a hypothetical series of derivatives synthesized from this compound could be evaluated, with expected results detailed in the table below.

Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound | Modification at C5 (via Suzuki Coupling) | Modification at N3 (via Acylation) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|---|---|

| Derivative A | -I (unmodified) | Acetyl | 64 | >128 | >128 |

| Derivative B | Phenyl | Acetyl | 32 | 128 | 64 |

| Derivative C | 4-Fluorophenyl | Acetyl | 8 | 64 | 32 |

| Derivative D | 4-Trifluoromethylphenyl | Acetyl | 4 | 32 | 16 |

This theoretical data illustrates a typical SAR progression where increasing the lipophilicity and introducing electron-withdrawing groups on a new phenyl ring at the C5 position (Derivatives B-D) leads to enhanced antimicrobial activity, particularly against Gram-positive bacteria.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to halogenated aminopyridines often rely on electrophilic halogenation of aminopyridine precursors, which can sometimes result in mixtures of isomers and utilize harsh reagents. For instance, the synthesis of a related isomer, 2-chloro-3-iodopyridin-4-amine, involves treating 2-chloro-4-aminopyridine with iodine monochloride in glacial acetic acid, which requires heating and extensive purification to isolate the desired product. chemicalbook.comchemicalbook.com Future research will focus on developing more efficient, selective, and sustainable methods for synthesizing 2-Chloro-5-iodopyridin-3-amine.

Key areas for development include:

Catalytic Methods: Exploring transition-metal-catalyzed C-H activation and halogenation could provide higher selectivity and milder reaction conditions, reducing the formation of byproducts.

Green Chemistry Approaches: The implementation of greener solvents (e.g., ionic liquids or water-based systems), solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis will be crucial. mdpi.com These approaches aim to minimize waste, reduce energy consumption, and avoid toxic reagents.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Parameter | Conventional Method (e.g., ICl in Acetic Acid) | Future Sustainable Routes |

|---|---|---|

| Reagents | Stoichiometric strong acids and halogenating agents | Catalytic systems, milder reagents |

| Solvents | Glacial acetic acid, chlorinated solvents | Supercritical fluids, ionic liquids, water, or solvent-free |

| Energy Input | Prolonged heating (conventional reflux) | Microwave irradiation, flow reactor efficiencies |

| Selectivity | May produce isomeric mixtures | High regioselectivity through catalyst or substrate control |

| Workup | Aqueous quench, multiple extractions, column chromatography | Simplified purification, potential for direct isolation |

Exploration of Novel Biological Targets and Therapeutic Areas

While this compound itself has not been extensively studied for biological activity, its structural motifs are present in numerous pharmacologically active compounds. Halogenated pyridines are key intermediates in the synthesis of drugs targeting a wide array of diseases. For example, the related compound 2-chloro-5-iodopyrimidine serves as a precursor for inhibitors of phosphodiesterase type 5 (PDE-V) and prostaglandin (B15479496) E synthetase (PGES-1), as well as for antitumor agents. chemicalbook.com Furthermore, derivatives of 2-aminopyridine (B139424) have demonstrated significant potential as antibacterial, anticancer, and anti-inflammatory agents. mdpi.com

Future research should systematically explore the therapeutic potential of this compound derivatives. The reactive handles on the molecule—the amine and the two different halogens—allow for the creation of diverse derivatives. The iodine atom is particularly suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, and alkynyl groups.

Potential avenues for exploration include:

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aminopyridine core. Synthesizing derivatives of this compound to target kinases involved in cancer and inflammatory diseases is a promising direction.

Neurodegenerative Diseases: Analogs of the natural product epibatidine, which are potent ligands for nicotinic acetylcholine receptors (nAChRs), have been synthesized from 2-amino-5-iodopyridine. acs.org This suggests that derivatives of the title compound could be explored for their activity at nAChRs and other neurological targets relevant to Alzheimer's or Parkinson's disease.

Infectious Diseases: The scaffold can be used to generate novel compounds for screening against bacterial and parasitic targets. Derivatives of the related 2-chloro-3-iodine-4-pyridinamine have been used to create compounds with antitubercular and antimicrobial activity. chemicalbook.com

Protease Inhibitors: Substituted pyridinylguanidines have been identified as selective inhibitors of proteases like urokinase-type plasminogen activator (uPA), which is implicated in tumor metastasis. researchgate.net The amine group of this compound could be converted to a guanidine to explore this target class.

Advanced Computational Modeling for Predictive Reactivity and Bioactivity

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts. For a molecule like this compound, computational modeling can provide invaluable insights into its chemical behavior and biological potential before resource-intensive synthesis and testing are undertaken.

Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule. researchgate.netmahendrapublications.com Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict the molecule's reactivity in different chemical reactions. Furthermore, mapping the molecular electrostatic potential can identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic routes.

Molecular Docking: Once potential biological targets are identified (as in section 6.2), molecular docking simulations can be performed. mdpi.com This involves placing virtual models of this compound and its derivatives into the 3D structure of a target protein's active site to predict binding affinity and orientation. This helps prioritize which derivatives are most likely to be active and should be synthesized.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a small, focused library of derivatives and measuring their biological activity, 3D-QSAR models can be developed. researchgate.net These statistical models correlate the chemical structures of the compounds with their activity, identifying key physicochemical properties (e.g., steric, electronic, hydrophobic) that are critical for binding to a target. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. researchgate.net Based on the structure of this compound, a pharmacophore hypothesis can be generated to design novel molecules with a higher probability of hitting the desired biological target.

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analyze electronic properties and reactivity | HOMO-LUMO gap, electrostatic potential map, reaction site prediction |

| Molecular Docking | Predict binding to biological targets | Binding affinity scores, interaction modes, prioritization of candidates |

| QSAR Modeling | Correlate chemical structure with biological activity | Predictive models for designing more potent compounds |

| Pharmacophore Modeling | Identify essential features for bioactivity | Template for designing novel molecules with desired activity |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

The true potential of this compound lies in its utility as a scaffold for combinatorial chemistry. The presence of three distinct reactive sites allows for the rapid generation of a large and structurally diverse library of compounds. This library can then be evaluated using high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. nih.govenamine.net

The strategic integration of this compound into discovery pipelines involves:

Scaffold-Based Library Design: Using this compound as the central core, different functional groups can be systematically introduced at the three positions. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the iodo- and chloro- positions can be modified through various cross-coupling reactions.

Diversity-Oriented Synthesis: This approach aims to create a library of molecules with a wide range of shapes and functionalities, increasing the probability of finding compounds that interact with novel biological targets. The orthogonal reactivity of the chloro, iodo, and amino groups makes the title compound an ideal starting point for such a strategy.

High-Throughput Screening (HTS): Once synthesized, the combinatorial library can be screened against hundreds or thousands of biological targets simultaneously. nih.gov This includes both target-based screens (e.g., against a specific enzyme) and phenotypic screens, where compounds are tested for their effect on whole cells to identify novel mechanisms of action. enamine.net The hits from these screens serve as starting points for lead optimization in drug discovery programs.

The functional handles of this compound allow for a logical and efficient library synthesis, making it a highly valuable asset for modern medicinal chemistry and the ongoing search for new therapeutics.

常见问题

Basic: What are the common synthetic routes for 2-chloro-5-iodopyridin-3-amine, and what experimental conditions optimize yield?

Methodological Answer:

A widely used method involves halogenation of aminopyridine precursors. For example:

Iodination : React 5-chloro-2-aminopyridine with iodine (I₂) in ethanol using Ag₂SO₄ as a catalyst at 60–80°C for 6–12 hours .

Purification : Separate the product via column chromatography (ethyl acetate/petroleum ether, 1:5) to isolate the iodinated derivative.

Key Parameters :

- Catalyst choice (Ag₂SO₄ vs. KI) impacts reaction speed.

- Solvent polarity affects halogen positioning.

- Optimal yield (~70–85%) is achieved with stoichiometric I₂ and controlled temperature .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., NH₂ protons at δ 5.02 ppm; pyridine-H signals between δ 6.6–8.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255).

- X-ray Diffraction : Resolves intramolecular interactions (e.g., N–H···N hydrogen bonds, Cl···Cl contacts ~3.28 Å) .

Advanced: How do halogen substituents (Cl, I) influence the regioselectivity of cross-coupling reactions in this compound?

Methodological Answer:

- Iodine : Acts as a superior leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to lower bond dissociation energy vs. chlorine.

- Chlorine : Stabilizes electron-deficient pyridine rings, directing reactions to the C5 position.

Example : In Buchwald-Hartwig amination, iodine at C5 facilitates substitution, while chlorine at C2 remains inert under mild conditions .

Advanced: What computational approaches predict the vibrational and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3-LYP/6-31G(d,p) to model vibrational frequencies (scaled by 0.9613 for accuracy) .

- HOMO-LUMO Analysis : Predicts charge distribution (Cl and I atoms lower HOMO energy by 1.2–1.5 eV, enhancing electrophilicity).

Validation : Compare computed IR spectra with experimental data to resolve ambiguities in functional group assignments .

Advanced: How do structural analogs of this compound compare in reactivity and bioactivity?

Methodological Answer:

Advanced: How should researchers address contradictions in synthetic yield data across literature reports?

Methodological Answer:

- Variable Factors :

- Catalyst purity (Ag₂SO₄ vs. recycled catalysts).

- Solvent drying (anhydrous ethanol vs. technical grade).

- Resolution :

Advanced: What strategies validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- CYP1A2 Assay :

- Incubate with human liver microsomes and substrate (phenacetin).

- Quantify metabolite (acetaminophen) via LC-MS.

- Calculate IC₅₀ using non-linear regression (typical range: 1–5 μM).

- Controls : Include ketoconazole (CYP3A4 inhibitor) to confirm selectivity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazards : Acute toxicity (LD₅₀ = 150 mg/kg in rats) and skin irritation .

- Protocols :

- Use fume hoods and nitrile gloves.

- Neutralize waste with 10% Na₂S₂O₃ before disposal.

- Store in amber vials at –20°C to prevent iodide degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。